molecular formula C17H16N2OS B079558 (2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one CAS No. 16240-00-9

(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B079558
CAS No.: 16240-00-9
M. Wt: 296.4 g/mol
InChI Key: CJSLWSKTENNCHR-UHFFFAOYSA-N
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Description

(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one is a thiazolidin-4-one derivative offered for research and development purposes. Compounds within this chemical class are of significant interest in medicinal and agrochemical research. Thiazolidin-4-one derivatives are recognized as valuable intermediates and scaffolds in organic synthesis . Specifically, 2-(phenylimino)-1,3-thiazolidin-4-ones are described as "of great importance in the pharmaceutical and agrochemical industry as intermediates" . The (Z)-stereochemistry of the imino group is a defined structural feature common to several biologically active molecules in this family . This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

3-(2-methylphenyl)-2-(2-methylphenyl)imino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-12-7-3-5-9-14(12)18-17-19(16(20)11-21-17)15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSLWSKTENNCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=O)CS2)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16240-00-9, 931098-67-8
Record name 3-(2-Methylphenyl)-2-((2-methylphenyl)imino)-1,3-thiazolidin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016240009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC375281
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375281
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-METHYLPHENYL)-2-((2-METHYLPHENYL)IMINO)-1,3-THIAZOLIDIN-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP26SK2LXM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Classical Acid-Catalyzed Cyclization of Thiourea Derivatives

The foundational approach for synthesizing iminothiazolidinones involves acid-catalyzed cyclization of thiourea derivatives with α-halo carbonyl compounds. For the target compound, this method proceeds via:

  • Synthesis of 1-(2-Methylphenyl)-3-(2-methylphenyl)thiourea :

    • Reaction of 2-methylphenyl isothiocyanate with 2-methylaniline in anhydrous dichloromethane under nitrogen atmosphere .

    • Intermediate purification via recrystallization (ethanol/water) yields thiourea with >90% purity .

  • Cyclization with Chloroacetic Acid :

    • The thiourea derivative is heated with chloroacetic acid in aqueous HCl (1M) at 70–80°C for 8–12 hours .

    • Mechanism : Protonation of thiourea enhances electrophilicity, enabling nucleophilic attack by the chloroacetate anion. Cyclization forms the thiazolidinone ring, with HCl acting as a catalyst .

    • Yield : 65–72% after column chromatography (silica gel, ethyl acetate/hexane) .

Key Data :

ParameterValueSource
Reaction Temperature70–80°C
Time8–12 hours
SolventWater/HCl
Yield65–72%

One-Pot Multicomponent Reaction

A solvent-free, one-pot method improves efficiency by combining thiourea synthesis and cyclization:

  • Reagents :

    • 2-Methylphenyl isothiocyanate, 2-methylaniline, and chloroacetic acid .

  • Procedure :

    • Mix reagents in a 1:1:1 molar ratio.

    • Heat at 70°C for 24 hours with magnetic stirring .

    • Domino Process :

      • In situ formation of thiourea intermediate.

      • Cyclization via nucleophilic substitution at the α-carbon of chloroacetic acid .

  • Isomer Control :

    • The Z-configuration is favored due to steric hindrance between the 2-methylphenyl groups, stabilizing the transition state .

    • Purification : Column chromatography (dichloromethane/hexane, 4:1) isolates the Z-isomer with >95% purity .

Advantages :

  • Eliminates intermediate isolation.

  • Reduces reaction time by 40% compared to stepwise methods .

Bromo-Acetyl Bromide Mediated Cyclization

Patent literature describes an alternative using bromo-acetyl bromide for enhanced regioselectivity :

  • Reaction Sequence :

    • Step 1 : 2-Methylphenyl isothiocyanate reacts with 2-methylaniline in dichloromethane at 0°C.

    • Step 2 : Bromo-acetyl bromide is added, followed by pyridine to scavenge HBr .

    • Step 3 : Cyclization at 60°C in acetic acid with sodium acetate .

  • Key Observations :

    • Bromo-acetyl bromide’s higher reactivity accelerates ring closure.

    • Sodium acetate buffers the reaction, minimizing side products .

Yield : 75–82% after recrystallization (ethanol) .

Green Chemistry Approaches

Eco-friendly modifications focus on solvent selection and catalyst reuse:

  • Water-Ethanol Solvent System :

    • Thiourea and chloroacetic acid react in water (for low-melting thioureas) or ethanol (high-melting thioureas) .

    • Self-Catalysis : Chloroacetic acid’s inherent acidity avoids external catalysts, achieving 68–74% yield .

  • Microwave-Assisted Synthesis :

    • 15-minute irradiation at 100 W reduces reaction time to 30 minutes, though yields drop to 55–60% .

Isomerization and Purification Strategies

The Z-isomer’s dominance is confirmed via:

  • 1H NMR : Olefinic proton (C=NH) appears as a singlet at δ 8.04 ppm .

  • X-ray Crystallography : Dihedral angle between thiazolidinone and phenyl rings is 87.2°, confirming Z-geometry .

Chromatographic Separation :

  • Reverse-phase HPLC (C18 column, acetonitrile/water) resolves Z/E isomers with baseline separation .

Industrial-Scale Production Considerations

Patents highlight critical parameters for scalability :

  • Catalyst Recycling : Chloroacetic acid is recovered via distillation (85% efficiency) .

  • Waste Management : Neutralization of HCl with NaOH generates NaCl, minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Halogenated derivatives

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives, including (2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one, as anticancer agents .

  • Synthesis and Testing : A study by Güzel-Akdemir et al. synthesized various thiazolidinone derivatives and evaluated their anticancer activities against multiple cancer cell lines. The compound exhibited significant inhibition rates, particularly against leukemia and central nervous system cancer cell lines, with inhibition values reaching 84.19% and 72.11%, respectively .
  • Mechanism of Action : The mechanism by which thiazolidinones exert their anticancer effects often involves the induction of apoptosis in cancer cells, modulation of cell cycle progression, and inhibition of key signaling pathways associated with tumor growth .

Antimicrobial Properties

Thiazolidinone derivatives have also been studied for their antimicrobial properties . Compounds within this class have shown effectiveness against various bacterial strains and fungi.

  • In vitro Studies : Research indicates that certain thiazolidinones can inhibit the growth of pathogenic bacteria and fungi by disrupting their cellular functions. This property makes them candidates for further development as antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinones is another area of research interest.

  • Mechanistic Insights : Thiazolidinone derivatives may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action could lead to therapeutic applications in conditions characterized by chronic inflammation .

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerSignificant inhibition of cancer cell lines; apoptosis induction
AntimicrobialEffective against various bacterial strains and fungi
Anti-inflammatoryModulation of inflammatory pathways; potential in chronic inflammation

Case Studies

  • Anticancer Screening : In a comprehensive screening conducted by the National Cancer Institute, several thiazolidinone derivatives were tested against 60 different human cancer cell lines, revealing promising results for compounds similar to this compound .
  • Antimicrobial Efficacy : A study demonstrated that a series of thiazolidinone derivatives showed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of (2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA

    Pathways: Inhibition of enzyme activity, modulation of receptor function, and interference with DNA replication

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methyl) enhance lipophilicity and may improve membrane permeability, as seen in the target compound and 4a .
  • Substituent position : Ortho-methyl groups in the target compound may sterically hinder interactions compared to para-substituted analogs like 4a .

Key Observations :

  • The 3,4-dimethylphenyl substituent in 4a maximizes anticancer activity (100% inhibition), suggesting para-substitution is favorable for target engagement .
  • Ortho-substitution (as in the target compound and 4g) may reduce potency due to steric effects, though methyl groups could enhance metabolic stability.

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility
Target Compound ~340-360 ~3.5 (high) Low aqueous solubility
4a 337.4 ~3.2 Moderate in DMSO
(2Z)-2-[(4-fluorophenyl)imino] () 326.4 ~2.8 Improved solubility (F-substituent)
Ponesimod () 460.97 ~2.1 High solubility (polar substituents)

Key Observations :

  • Ponesimod’s polar groups (e.g., dihydroxypropoxy) reduce LogP, aligning with its use as an oral immunomodulator .

Biological Activity

(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a thiazolidinone ring, which is known for its pharmacological potential. The synthesis of this compound typically involves the reaction of substituted thioureas with α-haloesters under mild conditions. Recent studies have reported efficient synthetic routes that yield high purity and good yields of the target compound, facilitating further biological evaluations .

Antimicrobial Activity

Thiazolidinone derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, one study reported a minimum inhibitory concentration (MIC) of 0.5 µg/mL against S. aureus, highlighting its potential as an antibacterial agent .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Thiazolidinones are known to affect cell proliferation and induce apoptosis in cancer cells. Mechanistically, they may inhibit specific enzymes involved in cancer pathways, such as cyclooxygenase (COX), thereby modulating inflammatory responses associated with tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory and cancer pathways.
  • Biofilm Disruption : It has shown potential in disrupting biofilm formation by pathogenic bacteria, which is crucial in treating chronic infections resistant to standard antibiotics .
  • Cell Cycle Arrest : Studies suggest that thiazolidinones can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .

Case Study 1: Antibacterial Efficacy

A study conducted by Haroun et al. synthesized a series of thiazolidinone derivatives and evaluated their antibacterial activity against MRSA (Methicillin-resistant Staphylococcus aureus). The most active derivative exhibited a BIC (biofilm inhibition concentration) of 2.22 µg/mL, demonstrating significant efficacy against biofilm-forming bacteria .

Case Study 2: Anticancer Activity

In another research effort, thiazolidinone derivatives were tested for their ability to inhibit cancer cell lines. Compounds similar to this compound showed promising results with IC50 values indicating effective inhibition of cell growth in various cancer models .

5. Summary Table of Biological Activities

Biological ActivityObserved EffectsReference
AntibacterialMIC = 0.5 µg/mL against S. aureus
AnticancerInduces apoptosis in cancer cells
Biofilm InhibitionBIC = 2.22 µg/mL against MRSA

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one?

  • Methodological Answer : The compound can be synthesized via a cyclocondensation reaction between 2-methylphenyl isothiocyanate and a Schiff base derived from 2-methylbenzaldehyde and thiourea. Key steps include:

  • Formation of the Schiff base intermediate under reflux in ethanol with catalytic acetic acid .
  • Cyclization under basic conditions (e.g., KOH in ethanol) to form the thiazolidinone core .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the Z-isomer .
    • Critical Considerations : Monitor reaction progress using TLC to avoid over-cyclization. Stereochemical control (Z-configuration) is confirmed via NOESY NMR or X-ray crystallography .

Q. How can the structural identity of this compound be validated?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • FT-IR : Confirm C=O (1680–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) stretching bands .
  • NMR : ¹H NMR should show aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR confirms the thiazolidinone carbonyl (δ ~170 ppm) .
  • X-ray Crystallography : Resolve the Z-configuration via C–H···O hydrogen bonding and dihedral angles between substituents (e.g., C7–C12–N1–C13 torsion ≈ 175°) .

Q. What preliminary biological assays are suitable for screening its bioactivity?

  • Methodological Answer : Use standardized assays for antimicrobial and anticancer screening:

  • Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Controls : Include reference drugs (e.g., ciprofloxacin for antimicrobial; doxorubicin for anticancer) and solvent blanks .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical spectral data?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-311++G(d,p)) to optimize the geometry and simulate NMR/IR spectra. Compare with experimental data to identify outliers .
  • Analyze frontier molecular orbitals (HOMO-LUMO) to explain reactivity or electronic transitions observed in UV-Vis spectra (e.g., λmax at ~300 nm) .
  • Use docking studies to rationalize bioactivity trends (e.g., binding affinity to bacterial DNA gyrase) .

Q. What experimental design principles apply to optimizing its pharmacological activity?

  • Methodological Answer :

  • SAR Studies : Modify substituents (e.g., halogenation at the phenyl ring) and evaluate changes in bioactivity .
  • Solubility Enhancement : Use co-solvents (DMSO/PEG 400) or nanoformulations for in vivo testing .
  • Toxicity Screening : Perform acute toxicity assays in zebrafish or murine models (OECD guidelines) .

Q. How to address contradictions in crystallographic vs. spectroscopic data for imino-thiazolidinone derivatives?

  • Methodological Answer :

  • Dynamic Effects : NMR may average dynamic processes (e.g., tautomerism), while X-ray provides static snapshots. Use variable-temperature NMR to detect equilibria .
  • Disorder in Crystals : Refine crystallographic models with PART instructions to account for disordered methyl groups .
  • Validation : Cross-validate using solid-state IR and solution-state NMR to reconcile differences .

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